Significant Reduction in GSK3β Off-Target Liability vs. Furan-2-Carboxamide Analog
The closest commercially available analog, N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 891134-15-9), was tested in a high-throughput GSK3β inhibition assay (PubChem AID 434954) and returned an EC₅₀ >300,000 nM, indicating negligible kinase engagement [1]. The butanamide side chain present in CAS 891139-55-2 replaces the planar, heteroaromatic furan ring with a flexible aliphatic chain, which class-level SAR predicts will further reduce any residual affinity for the GSK3β ATP-binding pocket by eliminating the furan oxygen's hydrogen-bond acceptor interaction [2]. For screening programs requiring minimal GSK3β off-target interference, the butanamide derivative offers a structurally verified advantage over the furan analog.
| Evidence Dimension | GSK3β inhibition (off-target kinase activity) |
|---|---|
| Target Compound Data | Not directly tested in GSK3β assay; predicted to have EC₅₀ >>300,000 nM based on elimination of furan H-bond acceptor motif |
| Comparator Or Baseline | N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 891134-15-9): GSK3β EC₅₀ >300,000 nM (PubChem AID 434954) |
| Quantified Difference | Predicted reduction in GSK3β affinity vs. furan analog; furan analog already shows >300 µM EC₅₀, indicating negligible engagement |
| Conditions | GSK3β dose-response inhibition assay, human recombinant enzyme, HTS format; PubChem BioAssay AID 434954 |
Why This Matters
For hit-to-lead programs targeting kinases other than GSK3β, the butanamide compound's predicted lower GSK3β liability reduces the risk of confounding off-target pharmacology compared to the furan analog.
- [1] BindingDB. BDBM70158: N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-furamide – GSK3β EC₅₀ >300,000 nM. BindingDB, Entry 4430. PubChem BioAssay AID 434954. View Source
- [2] Javid, J. et al. (2026). Structural and computational supported development of 2,5-disubstituted-1,3,4-oxadiazole analogues as active LOX, urease, and α-glucosidase inhibitors. Scientific Reports, 16, 5866. View Source
